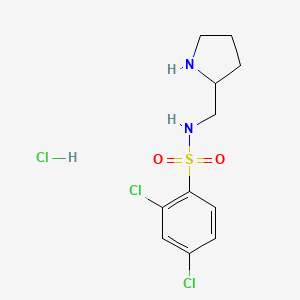
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C11H15Cl3N2O2S and a molecular weight of 345.67 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride consists of a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to a benzenesulfonamide group, which has two chlorine atoms at the 2nd and 4th positions .Physical And Chemical Properties Analysis
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride is a solid compound that should be stored in an inert atmosphere at room temperature . The compound’s boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Tautomerism Studies
The compound exhibits interesting properties in terms of tautomerism, a phenomenon where compounds exist in two forms differing in the position of a hydrogen atom and a double bond. One study found that 2,4-Dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide, a derivative, does not show a tautomeric equilibrium but exists in a single imino form. This was observed through differences in intramolecular hydrogen bonding and the relative orientation of methoxy groups, with attractive intermolecular interactions contributing to the crystalline cohesion of the compound (Beuchet et al., 1999).
Anticancer Properties
Several sulfonamide derivatives, including those related to 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride, have been synthesized and evaluated for their anticancer properties. These compounds have shown to induce apoptosis, a form of programmed cell death crucial in stopping cancer proliferation, by activating p38/ERK phosphorylation in cancer cells. This indicates potential therapeutic applications in treating various types of cancer (Cumaoğlu et al., 2015).
Carbonic Anhydrase Inhibition
A study synthesized pyrrolidinone-based chlorinated benzenesulfonamide derivatives and investigated their binding affinity against human carbonic anhydrases, enzymes implicated in various diseases including glaucoma, epilepsy, and cancer. The derivatives showed low nanomolar affinity against cancer-related carbonic anhydrase IX, highlighting their potential in developing selective inhibitors for therapeutic use (Balandis et al., 2020).
Photodynamic Therapy Applications
Compounds related to 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride have been explored for their photophysical and photochemical properties. Zinc(II) phthalocyanine substituted with benzenesulfonamide units exhibited promising characteristics as a photosensitizer, particularly in photocatalytic applications and potentially in photodynamic therapy, an emerging treatment for cancer (Öncül et al., 2021; Öncül et al., 2022).
Antimicrobial Activity
N-Pyridin-3-yl-benzenesulfonamide, a compound synthesized through a reaction involving a derivative of 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride, displayed significant antimicrobial activity against various bacterial strains. This points to its potential application in creating new antibacterial treatments (Ijuomah et al., 2022).
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2S.ClH/c12-8-3-4-11(10(13)6-8)18(16,17)15-7-9-2-1-5-14-9;/h3-4,6,9,14-15H,1-2,5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAASBHVNOLJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

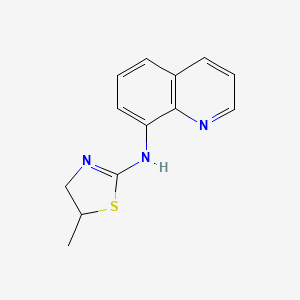
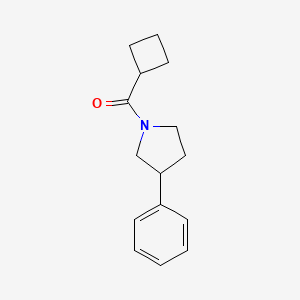
![3-(3-bromophenyl)-N-[4-(sec-butyl)phenyl]acrylamide](/img/structure/B2588621.png)
![5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588622.png)
![2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2588623.png)
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588625.png)
![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2588628.png)
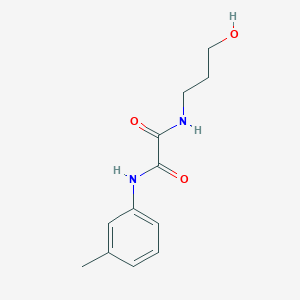
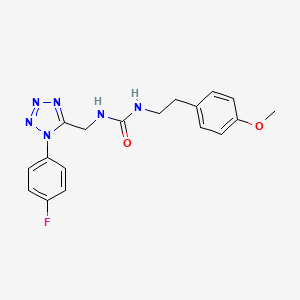
![4-Fluoro-N-[3-[2-[(aminoiminomethyl)amino]-4-methyl-5-thiazolyl]phenyl]benzamide](/img/structure/B2588632.png)
![2-cyano-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2588633.png)
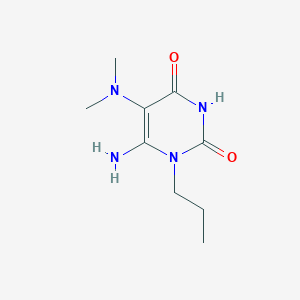
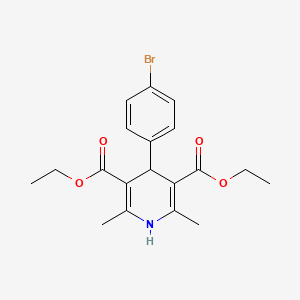
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2588636.png)